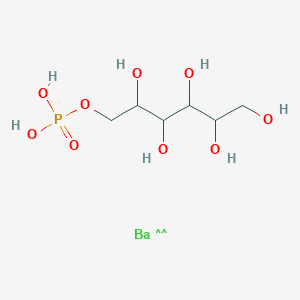

D-MANNITOL 1-PHOSPHATE BARIUM SALT

Description

D-Mannitol 1-Phosphate Barium Salt serves as a stable, isolatable form of a key metabolic intermediate. In laboratory settings, researchers often require pure samples of metabolites to study enzymatic reactions, identify pathway components, and understand metabolic regulation. The barium salt of D-mannitol 1-phosphate provides a practical means of handling and storing this otherwise transient intracellular molecule, facilitating its use in a variety of in vitro experimental designs.

D-mannitol 1-phosphate (M1P) is a central intermediate in the metabolism of fructose (B13574) and mannose in a wide range of organisms, including bacteria, fungi, and algae. en-academic.comwikipedia.org It is primarily known for its position in a two-step pathway for mannitol (B672) synthesis. This pathway begins with the conversion of D-fructose 6-phosphate, a key glycolytic intermediate, into D-mannitol 1-phosphate. nih.gov This reaction is catalyzed by the enzyme D-mannitol-1-phosphate 5-dehydrogenase (M1PDH). wikipedia.org

The reaction is reversible, allowing M1P to be converted back to fructose 6-phosphate, thereby linking mannitol metabolism directly to central energy-yielding pathways like glycolysis. en-academic.com The accumulation of the end-product, mannitol, serves several physiological functions, including acting as a compatible solute to protect cells against osmotic stress and as a storage form of reducing power. nih.gov Research has shown that the enzyme M1PDH is essential for bacteria like Staphylococcus aureus to withstand high-salt conditions and oxidative stress.

In some bacteria, the pathway is part of the phosphoenolpyruvate-dependent phosphotransferase system (PTS), a major mechanism for carbohydrate uptake where sugars are phosphorylated during transport into the cell. The study of D-mannitol 1-phosphate and its enzymatic transformations is therefore crucial for understanding bacterial adaptation, virulence, and the broader integration of sugar alcohol metabolism with central carbon pathways.

The foundational research identifying D-mannitol 1-phosphate as a key metabolic intermediate emerged in the mid-1950s, a period of intense discovery in carbohydrate metabolism. In 1955, a pivotal study by J. Marmur and R. D. Hotchkiss on Pneumococcus demonstrated that the ability to metabolize mannitol was a transferable property. wikipedia.orgnih.gov They identified an NAD-dependent dehydrogenase as the key enzyme responsible for this metabolism. nih.gov

Building on this, studies by J. B. Wolff and N. O. Kaplan in 1955 and 1956 provided a detailed characterization of this enzyme, which they named D-mannitol 1-phosphate dehydrogenase, from Escherichia coli. en-academic.comwikipedia.orgnih.gov Their work definitively established that D-mannitol 1-phosphate, not mannitol itself, was the direct substrate for the dehydrogenase and that it was oxidized to fructose 6-phosphate. nih.gov These early investigations were instrumental in elucidating a new pathway in carbohydrate metabolism and firmly positioned D-mannitol 1-phosphate as its central compound. The discovery occurred during the same decade that the clinical manifestations of other metabolic enzyme defects, such as glucose-6-phosphate dehydrogenase deficiency, were first being understood, highlighting a golden era for metabolic enzymology. nih.gov

The use of the barium salt form of D-mannitol 1-phosphate is a direct application of classic biochemical separation techniques. Phosphorylated sugars, or sugar esters, are often difficult to isolate from complex biological mixtures because they are highly water-soluble and present with numerous other similar compounds. Historically, biochemists developed methods to selectively precipitate these intermediates.

The "barium salt-ethanol fractionation" method became a standard procedure for this purpose. The underlying principle is the differential solubility of various salts. While sodium or potassium salts of sugar phosphates are generally soluble in water, their barium salts are often insoluble or sparingly soluble, particularly in the presence of an organic solvent like ethanol. Barium hydroxide (B78521) is a key reagent in this context; it can be used to adjust the pH and provide the barium ions for precipitation. rsc.orgatamanchemicals.com

This technique allows for the selective precipitation of phosphorylated compounds from a crude extract, leaving behind many interfering substances in the supernatant. The resulting barium salt precipitate can be collected, washed, and stored as a stable, solid powder. For subsequent use in experiments, the barium can be removed by reacting the salt with a sulfate (B86663) salt (to precipitate the highly insoluble barium sulfate) or by using ion-exchange resins, thereby liberating the pure sugar phosphate (B84403) into solution. This method, though classic, remains fundamental to the preparation and handling of many phosphorylated biochemicals for research.

Detailed Research Findings

Interactive Data Table: Properties of D-Mannitol-1-Phosphate Dehydrogenase (M1PDH)

This table summarizes key characteristics of the M1PDH enzyme from various organisms, highlighting its central role in the metabolism of D-Mannitol 1-Phosphate.

| Property | Escherichia coli | Staphylococcus aureus | Acinetobacter baylyi | Ectocarpus sp. (Brown Alga) |

| Enzyme Commission No. | 1.1.1.17 | 1.1.1.17 | 1.1.1.17 | 1.1.1.17 |

| Substrates | D-mannitol 1-phosphate, NAD+ | D-mannitol 1-phosphate, NAD+ | D-mannitol 1-phosphate, NAD+ | D-mannitol 1-phosphate, NAD(P)+ |

| Products | D-fructose 6-phosphate, NADH | D-fructose 6-phosphate, NADH | D-fructose 6-phosphate, NADH | D-fructose 6-phosphate, NAD(P)H |

| Physiological Role | Mannitol metabolism | Osmotic and oxidative stress tolerance, virulence | Osmotic stress adaptation | Carbon storage, osmolyte |

| Structural Feature | Monomeric dehydrogenase | Dehydrogenase | Bifunctional: Dehydrogenase and Phosphatase domains nih.gov | Modular, N-terminal domain not required for catalysis researchgate.net |

| Reference | Wolff & Kaplan, 1956 nih.gov | mBio, 2019 | J. Mol. Microbiol. Biotechnol., 2014 nih.gov | J. Biol. Chem., 2015 researchgate.net |

Interactive Data Table: Properties of Relevant Barium Compounds in Biochemical Applications

This table outlines the properties of barium compounds pertinent to the isolation and analysis of biochemicals like D-Mannitol 1-Phosphate.

| Compound Name | Chemical Formula | Solubility in Water | Key Application in Biochemistry/Chemistry |

| Barium Hydroxide | Ba(OH)₂ | Moderately soluble | Used to create alkaline conditions and as a source of Ba²⁺ ions for precipitating acidic compounds like sugar phosphates. rsc.orgatamanchemicals.com |

| Barium Sulfate | BaSO₄ | Highly insoluble | Its very low solubility is exploited to remove Ba²⁺ ions from a solution after they have been used for precipitation. gtk.fi It is also used to detoxify waste containing soluble barium salts. |

| Barium Carbonate | BaCO₃ | Insoluble | Insoluble in water, which allows for carbonate-free solutions of barium hydroxide, useful for titrations of weak acids. atamanchemicals.com |

| Barium Chloride | BaCl₂ | Soluble | A water-soluble source of barium ions. |

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZMRSGXFMNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O.[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BaO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585223 | |

| Record name | Barium--1-O-phosphonohexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104835-69-0 | |

| Record name | Barium--1-O-phosphonohexitol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannitol 1-phosphate barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for D Mannitol 1 Phosphate and Its Barium Salt

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing D-Mannitol 1-Phosphate offer high stereoselectivity and operate under mild conditions, making them an attractive alternative to chemical synthesis. researchgate.net These approaches primarily utilize dehydrogenases to catalyze the reduction of a phosphorylated fructose (B13574) precursor.

Stereoselective Synthesis from D-Fructose 6-Phosphate utilizing Mannitol-1-Phosphate 5-Dehydrogenases

A key enzymatic route to D-Mannitol 1-Phosphate involves the stereoselective reduction of D-Fructose 6-Phosphate. This reaction is catalyzed by the enzyme Mannitol-1-Phosphate 5-Dehydrogenase (M1PDH), which belongs to the family of oxidoreductases. wikipedia.orggenome.jp The enzyme utilizes the cofactor NADH to reduce D-Fructose 6-Phosphate to D-Mannitol 1-Phosphate. wikipedia.orgchemwhat.com

The systematic name for this enzyme is D-mannitol-1-phosphate:NAD+ 2-oxidoreductase. wikipedia.org M1PDH has been identified and characterized from various organisms, including bacteria like Escherichia coli and fungi such as Aspergillus fumigatus. nih.govnih.gov In Aspergillus fumigatus, M1PDH plays a crucial role in mannitol (B672) metabolism, primarily functioning as a D-fructose-6-phosphate reductase. nih.gov Studies on the M1PDH from the red alga Caloglossa continua have shown that the enzyme's activity can be regulated by salt concentration, suggesting its importance in osmotic stress responses. nih.gov

The reaction catalyzed by M1PDH is reversible, but the equilibrium generally favors the formation of D-Mannitol 1-Phosphate. wikipedia.org The kinetic properties of M1PDH have been studied in detail, revealing that for the enzyme from A. fumigatus, D-fructose 6-phosphate binds to the enzyme only after NADH has bound. nih.gov

| Enzyme | EC Number | Substrates | Products |

| Mannitol-1-Phosphate 5-Dehydrogenase | 1.1.1.17 | D-Mannitol 1-Phosphate, NAD+ | D-Fructose 6-Phosphate, NADH, H+ |

Biocatalytic Preparations involving Coupled Enzyme Systems

To enhance the efficiency and yield of D-Mannitol 1-Phosphate synthesis, coupled enzyme systems are often employed. These systems typically involve the regeneration of the expensive NADH cofactor, which is consumed in the M1PDH-catalyzed reduction.

One common approach is to couple the M1PDH reaction with a second enzymatic reaction that regenerates NADH from NAD+. For instance, formate (B1220265) dehydrogenase (FDH) can be used to oxidize formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. researchgate.net This creates a cyclic process where the cofactor is continuously recycled, driving the synthesis of D-Mannitol 1-Phosphate forward.

Another strategy involves the use of multi-enzyme cascades to produce the starting material, D-Fructose 6-Phosphate, from more readily available substrates like starch. researchgate.net This can involve a series of enzymes, including α-glucan-phosphorylase, phosphoglucomutase, and phosphoglucose (B3042753) isomerase, to convert starch into D-Fructose 6-Phosphate, which then enters the M1PDH-catalyzed reaction. researchgate.net

Furthermore, research has identified bifunctional enzymes in some bacteria, such as Acinetobacter baylyi, that possess both M1PDH and mannitol-1-phosphatase activities in a single polypeptide chain. nih.gov This allows for the direct conversion of D-Fructose 6-Phosphate to mannitol, with D-Mannitol 1-Phosphate as an intermediate. nih.gov

Chemical Synthesis Routes to Mannitol Phosphates

While enzymatic methods offer high selectivity, chemical synthesis provides an alternative route to mannitol phosphates. These methods often involve the direct phosphorylation of D-mannitol.

One approach is the phosphorylation of D-mannitol using phosphorylating agents like phosphoric acid. evitachem.com The reaction conditions, such as temperature and the presence of activating agents, are crucial for controlling the position and degree of phosphorylation. The synthesis of mannitol bisphosphate analogs, such as 1,6-dideoxy-1,6-diphosphoramidate mannitol and 1,6-dideoxy-1,6-dimethansulfonamide mannitol, has also been reported. nih.gov

The chemical synthesis of phosphate (B84403) esters can be achieved through various methods, including reactions catalyzed by molecular iodine or visible light, and through the use of activating agents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.org These methods can be applied to the phosphorylation of sugar alcohols like mannitol, although controlling the regioselectivity to obtain specifically D-Mannitol 1-Phosphate can be challenging.

Purification and Isolation Strategies utilizing Barium Salt Precipitation

Following synthesis, D-Mannitol 1-Phosphate is often purified and isolated as its barium salt due to its insolubility, which facilitates its separation from the reaction mixture.

Precipitation Techniques for D-Mannitol 1-Phosphate Barium Salt

The addition of a soluble barium salt, such as barium hydroxide (B78521) or barium acetate, to a solution containing D-Mannitol 1-Phosphate leads to the precipitation of this compound. nist.gov This precipitation is often carried out after removing any interfering ions from the reaction mixture. For example, in enzymatic synthesis, proteins are typically removed first.

The process may involve adjusting the pH and temperature to optimize the precipitation of the barium salt. The precipitate can then be collected by centrifugation or filtration and washed to remove any soluble impurities. This method has been historically used in the isolation of phosphorylated sugars. nist.gov

Conversion to Alternative Salt Forms for Experimental Applications

For many experimental applications, the barium salt of D-Mannitol 1-Phosphate may need to be converted to a more soluble form, such as the sodium or potassium salt. This is typically achieved by treating the barium salt with a solution of a soluble sulfate (B86663), such as sodium sulfate or potassium sulfate. This results in the precipitation of insoluble barium sulfate, leaving the desired alkali metal salt of D-Mannitol 1-Phosphate in solution.

The barium sulfate precipitate can be removed by centrifugation or filtration. The resulting solution containing the sodium or potassium salt of D-Mannitol 1-Phosphate can then be used directly in experiments or lyophilized to obtain the solid salt. This conversion is a standard procedure in carbohydrate chemistry. nist.gov

Production of Deuterated Forms for Isotopic Studies.

The synthesis of deuterated D-mannitol 1-phosphate is crucial for various isotopic studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy to elucidate metabolic pathways and enzyme mechanisms. The production of these labeled compounds typically involves a chemoenzymatic approach, where a deuterated sugar precursor is first chemically synthesized and then enzymatically phosphorylated.

A common strategy for introducing deuterium (B1214612) is through the stereoselective reduction of a suitable keto-precursor using a deuterated reducing agent. For instance, the synthesis of 2-deutero-D-mannose can be achieved from a protected β-D-arabino-hexopyranosid-2-ulose derivative. The reduction of the ketone at the C-2 position with a deuterium source, such as sodium borodeuteride (NaBD₄), stereoselectively yields the desired 2-deutero-D-mannose with the deuterium atom in an axial orientation. nih.gov

Once the deuterated sugar, such as deuterated D-fructose or D-mannose, is obtained, it can serve as a substrate for enzymatic phosphorylation to yield deuterated D-mannitol 1-phosphate. The key enzyme in this biotransformation is mannitol-1-phosphate dehydrogenase (M1PDH). researchgate.netnih.gov This enzyme catalyzes the reduction of the keto group of fructose-6-phosphate (B1210287) to the corresponding alcohol of mannitol-1-phosphate. nih.gov By analogy, a deuterated fructose-6-phosphate, derived from a deuterated fructose or glucose precursor, would be converted to deuterated mannitol-1-phosphate.

Chemical Synthesis of Deuterated Precursor: A non-labeled starting material, such as D-glucose or a derivative, is converted through a series of chemical reactions to a deuterated version of D-fructose or D-mannose. This often involves protection of hydroxyl groups, oxidation to a ketone, stereoselective reduction with a deuterium-labeled reagent, and subsequent deprotection.

Enzymatic Phosphorylation: The resulting deuterated sugar is then phosphorylated. For example, deuterated D-fructose would first be converted to deuterated D-fructose-6-phosphate, which is then reduced by mannitol-1-phosphate dehydrogenase (M1PDH) in the presence of a cofactor like NADH to yield deuterated D-mannitol 1-phosphate. researchgate.netnih.gov

The final step in obtaining the title compound is the formation of the barium salt. This is typically achieved by treating the aqueous solution of the deuterated D-mannitol 1-phosphate with a soluble barium salt, such as barium chloride or barium hydroxide. The resulting this compound, being insoluble, precipitates out of the solution and can be isolated by filtration.

Below is an interactive data table summarizing the key steps and reagents involved in a plausible synthetic route for deuterated D-mannitol 1-phosphate.

| Step | Description | Key Reagents/Enzymes | Product |

| 1 | Protection of hydroxyl groups of a starting sugar (e.g., D-glucose derivative) | Benzyl bromide, etc. | Protected sugar |

| 2 | Oxidation to a ketone at C-2 | Oxidizing agent (e.g., Swern oxidation) | Protected 2-keto sugar |

| 3 | Stereoselective deuteration | Sodium borodeuteride (NaBD₄) | Protected deuterated sugar (e.g., 2-deutero-D-mannose) |

| 4 | Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Deuterated sugar (e.g., 2-deutero-D-mannose) |

| 5 | Enzymatic conversion to the 6-phosphate | Hexokinase, ATP | Deuterated sugar-6-phosphate |

| 6 | Isomerization (if starting from glucose) | Phosphoglucose isomerase | Deuterated fructose-6-phosphate |

| 7 | Enzymatic reduction to the 1-phosphate | Mannitol-1-phosphate dehydrogenase (M1PDH), NADH | Deuterated D-mannitol 1-phosphate |

| 8 | Barium salt formation | Barium chloride (BaCl₂) or Barium hydroxide (Ba(OH)₂) | Deuterated this compound |

This multi-step synthesis provides access to specifically labeled D-mannitol 1-phosphate, which is an invaluable tool for detailed biochemical and structural investigations.

Enzymatic Transformations and Metabolic Pathways Involving D Mannitol 1 Phosphate

Role in Fructose (B13574) and Mannose Metabolism

D-mannitol 1-phosphate is a key intermediate in the metabolism of fructose and mannose in many organisms. wikipedia.orggenome.jp In this pathway, D-fructose 6-phosphate, a central molecule in glycolysis, is reduced to D-mannitol 1-phosphate. nih.gov This reaction is catalyzed by the enzyme mannitol-1-phosphate dehydrogenase. nih.gov Subsequently, D-mannitol 1-phosphate can be dephosphorylated to yield mannitol (B672). nih.gov

This metabolic route is significant for several reasons. It provides a mechanism for the synthesis of mannitol, which can act as a compatible solute to protect cells against osmotic stress. asm.orgnih.gov Additionally, the pathway can operate in reverse, allowing mannitol to be converted back to fructose-6-phosphate (B1210287), thereby feeding into the central glycolytic pathway for energy production. researchgate.net The metabolism of mannose also connects to this pathway, as mannose can be converted to mannose-6-phosphate (B13060355), which is then isomerized to fructose-6-phosphate, linking it to the synthesis of D-mannitol 1-phosphate. youtube.comyoutube.com

Phosphotransferase System (PTS) in Bacterial Carbohydrate Uptake

The phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS) is a primary mechanism for the uptake and phosphorylation of carbohydrates in many bacteria. ebi.ac.ukresearchgate.net This system is responsible for the transport of various sugars, including mannitol, across the bacterial cell membrane. researchgate.net

The PTS facilitates the uptake of sugars through a process called group translocation. In this process, the sugar is chemically modified as it is transported across the membrane. The energy for this transport and the phosphate (B84403) group for the modification are derived from phosphoenolpyruvate (PEP). The phosphate group from PEP is transferred sequentially through a series of cytoplasmic proteins, Enzyme I (EI) and the histidine-containing phosphocarrier protein (HPr), to a sugar-specific Enzyme II (EII) complex. The EII complex, which is typically embedded in the cell membrane, then catalyzes the transport and phosphorylation of the specific sugar. researchgate.netnih.gov

In the case of mannitol uptake, the mannitol-specific Enzyme II complex (EIImtl) transports mannitol across the membrane and simultaneously phosphorylates it to D-mannitol 1-phosphate. ebi.ac.ukresearchgate.netnih.gov This process effectively traps the sugar inside the cell as a phosphorylated intermediate. youtube.com Once inside the cell, D-mannitol 1-phosphate can then be further metabolized. The phosphate moiety of D-mannitol-1-phosphate in Escherichia coli has been shown to undergo rapid turnover, indicating its active role in metabolism. nih.gov The formation of D-mannitol 1-phosphate is a crucial step that links the transport of mannitol to its subsequent metabolic pathways. researchgate.netnih.gov

Mannitol-1-Phosphate Dehydrogenase (EC 1.1.1.17) Research

Mannitol-1-phosphate dehydrogenase (M1PDH), classified under EC number 1.1.1.17, is a key enzyme in mannitol metabolism. wikipedia.orgqmul.ac.uk It belongs to the family of oxidoreductases and plays a pivotal role in the interconversion of D-mannitol 1-phosphate and D-fructose 6-phosphate. wikipedia.org

M1PDH catalyzes the reversible, NAD(H)-dependent reaction:

D-mannitol 1-phosphate + NAD⁺ ⇌ D-fructose 6-phosphate + NADH + H⁺ wikipedia.orgqmul.ac.ukuniprot.org

This reaction is central to both the synthesis and catabolism of mannitol. In the forward direction, the oxidation of D-mannitol 1-phosphate to D-fructose 6-phosphate allows for the entry of mannitol-derived carbon into glycolysis. researchgate.net Conversely, the reduction of D-fructose 6-phosphate to D-mannitol 1-phosphate is the initial step in mannitol biosynthesis. nih.govnih.gov Research has shown that in some organisms, this enzyme is crucial for processes like sporulation in plant pathogens and for counteracting oxidative stress. asm.orgnih.gov

The kinetic properties of M1PDH have been investigated in various organisms, revealing important aspects of its function and regulation.

Substrate Specificity: Studies have shown that D-mannitol-1-phosphate dehydrogenase is specific for D-mannitol-1-phosphate and D-fructose-6-phosphate as substrates and requires NAD⁺/NADH as a cofactor. nih.gov

pH Optima: The enzyme exhibits different pH optima for the forward and reverse reactions. For instance, in Escherichia coli, the oxidation of mannitol-1-phosphate has an optimal pH of 9.5, while the reduction of fructose-6-phosphate has a maximum rate at pH 7.0. nih.gov

Kinetic Mechanism: In the fungus Aspergillus fumigatus, detailed kinetic studies have shown that the binding of D-mannitol 1-phosphate and NAD⁺ is random. nih.gov However, in the reverse reaction, D-fructose 6-phosphate binds only after NADH has bound to the enzyme. nih.gov Hydride transfer is the rate-determining step for the oxidation of D-mannitol 1-phosphate. nih.gov

Affinity: The affinity of the E. coli enzyme for NADH is about 20 times higher than for NAD⁺, and this affinity remains constant with changes in pH. nih.gov

These detailed kinetic studies provide insights into the physiological role of M1PDH, suggesting that under certain conditions, it may primarily function in the direction of D-fructose 6-phosphate reduction for mannitol synthesis. nih.gov

Table 1: Kinetic Properties of Mannitol-1-Phosphate Dehydrogenase

| Organism | Optimal pH (Oxidation) | Optimal pH (Reduction) | Kinetic Mechanism | Key Findings |

|---|---|---|---|---|

| Escherichia coli | 9.5 nih.gov | 7.0 nih.gov | Not specified | Affinity for NADH is 20-fold higher than for NAD⁺. nih.gov |

Mannitol-1-Phosphatase Activity and its Research Significance

The dephosphorylation of D-mannitol 1-phosphate is a critical step in the biosynthesis of mannitol, catalyzed by the enzyme mannitol-1-phosphatase.

Mannitol-1-phosphatase (EC 3.1.3.22) is a hydrolase that acts on phosphoric monoester bonds. wikipedia.org The systematic name for this enzyme is D-mannitol-1-phosphate phosphohydrolase. wikipedia.org It catalyzes the following reaction:

D-mannitol 1-phosphate + H₂O ⇌ D-mannitol + phosphate wikipedia.org

This enzymatic step is crucial for the production of mannitol, a sugar alcohol that plays various physiological roles in different organisms, including acting as an osmolyte and an antioxidant. nih.gov The dephosphorylation of mannitol-1-phosphate is a key part of the fructose and mannose metabolism pathways. wikipedia.org

In the soil bacterium Acinetobacter baylyi, mannitol synthesis is essential for coping with salt stress. nih.gov This organism possesses a unique bifunctional enzyme, MtlD, which combines the activities of both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase in a single polypeptide chain. nih.gov The MtlD protein has a haloacid dehalogenase (HAD)-like phosphatase domain at its N-terminus, which is responsible for the phosphatase activity. nih.gov This phosphatase activity is strictly dependent on the presence of Mg²⁺ ions. nih.gov

Nuclear magnetic resonance (NMR) analysis has confirmed that the purified MtlD from A. baylyi catalyzes both the reduction of fructose-6-phosphate (F-6-P) to mannitol-1-phosphate (Mtl-1-P) and the subsequent dephosphorylation of Mtl-1-P to mannitol. nih.gov This bifunctional nature is a significant finding, as it represents the first identified enzyme of its kind in mannitol biosynthesis. nih.gov Bioinformatic analyses have shown that this bifunctional enzyme is common among Acinetobacter strains but is rare in other bacterial groups. nih.gov A similar bifunctional MtlD has also been identified in the human pathogen Acinetobacter baumannii, where it is also a key enzyme for mannitol biosynthesis under osmotic stress. nih.govnih.gov

| Enzyme System | Organism | Function | Key Characteristics |

| Mannitol-1-Phosphatase | Various | Dephosphorylates D-mannitol 1-phosphate to D-mannitol. wikipedia.org | Belongs to the hydrolase family; crucial for mannitol production. wikipedia.org |

| MtlD (bifunctional) | Acinetobacter baylyi | Catalyzes both the reduction of F-6-P to Mtl-1-P and the dephosphorylation of Mtl-1-P to mannitol. nih.gov | Contains a dehydrogenase and a HAD-like phosphatase domain; phosphatase activity is Mg²⁺-dependent. nih.gov |

| MtlD (bifunctional) | Acinetobacter baumannii | Key enzyme for mannitol biosynthesis under osmotic stress. nih.govnih.gov | Highly similar to the MtlD of A. baylyi. nih.gov |

Turnover and Equilibration Dynamics of D-Mannitol 1-Phosphate in Cellular Systems

In cellular environments, D-mannitol 1-phosphate is a dynamic molecule with rapid turnover rates. In Escherichia coli, the phosphate group of D-mannitol 1-phosphate is in rapid equilibrium with inorganic phosphate (Pi) and the phosphorus of fructose-1,6-bisphosphate. nih.govnih.gov This rapid exchange is highlighted by the fact that the phosphate moiety has a half-life of about 30 seconds, while the mannitol portion of the molecule remains unaffected. nih.govnih.gov This suggests a specialized enzymatic process that allows for the exchange of the phosphate group without the release and re-binding of the mannitol moiety. nih.govnih.gov It is hypothesized that a component of the phosphotransferase system may be responsible for forming a complex that facilitates this exchange. nih.govnih.gov

Research into Related Compounds as Metabolic Pathway Modulators (e.g., 2,5-Anhydro-D-mannitol-1-phosphate as a Gluconeogenesis Inhibitor)

The structural analog of D-mannitol, 2,5-Anhydro-D-mannitol, and its phosphorylated derivatives have been investigated for their effects on metabolic pathways. 2,5-Anhydro-D-mannitol can be phosphorylated to 2,5-anhydro-D-mannitol-1-phosphate by fructokinase or hexokinase. nih.gov This phosphate ester has been shown to be an inhibitor of key enzymes in glucose metabolism. nih.gov

| Compound | Affected Enzyme(s) | Metabolic Effect |

| 2,5-Anhydro-D-mannitol-1-phosphate | Rat liver glycogen (B147801) phosphorylase, Rat liver phosphoglucomutase | Inhibition of glycogenolysis. nih.gov |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Rabbit liver fructose-1,6-bisphosphatase, Rabbit liver pyruvate (B1213749) kinase | Inhibition of gluconeogenesis, stimulation of glycolysis. nih.gov |

Biological Roles and Physiological Significance of D Mannitol 1 Phosphate

Osmoregulation and Stress Adaptation in Microorganisms and Algae

D-mannitol 1-phosphate is a key player in the adaptation of microorganisms and algae to osmotic stress. The synthesis of mannitol (B672), via D-mannitol 1-phosphate, allows these organisms to accumulate a compatible solute, thereby maintaining cellular turgor and protecting macromolecules from the damaging effects of high salinity and water stress. vliz.bevliz.be

Salt-Regulated Mannitol Metabolism in Marine Red Algae (e.g., Caloglossa continua)

The marine red alga Caloglossa continua, which inhabits estuarine environments with fluctuating salinity, provides a clear example of salt-regulated mannitol metabolism. vliz.beresearchgate.net In these algae, the biosynthesis of mannitol from fructose-6-phosphate (B1210287) involves two key enzymes: mannitol-1-phosphate dehydrogenase (M1PDH) and mannitol-1-phosphate-specific phosphatase (M1Pase). nih.govnih.gov Research has shown that the activity of M1PDH in C. continua is directly regulated by salt concentration at the enzyme level. vliz.beresearchgate.net Under hypertonic conditions, the accumulation of mannitol is significant, serving as a compatible solute to counteract the external osmotic pressure. vliz.benih.gov Conversely, under decreasing salinity, the stored mannitol is degraded. nih.gov This rapid enzymatic regulation allows the alga to efficiently adapt to the dynamic osmotic conditions of its habitat. nih.gov

Role in Bacterial Adaptation to Osmotic Stress (e.g., Acinetobacter baylyi)

The soil bacterium Acinetobacter baylyi also utilizes the de novo synthesis of mannitol as a strategy to cope with salt stress. nih.govnih.gov In response to increased external salinity, A. baylyi accumulates mannitol. nih.gov The biosynthesis of mannitol in this bacterium proceeds through a two-step pathway involving the conversion of fructose-6-phosphate to mannitol-1-phosphate, catalyzed by mannitol-1-phosphate dehydrogenase (MtlD), followed by the dephosphorylation of mannitol-1-phosphate to mannitol. nih.govnih.gov The expression of the mtlD gene is highly induced by high salinity, and the enzymatic activity of MtlD is also salt-dependent. nih.gov Interestingly, in A. baylyi, MtlD is a bifunctional enzyme, possessing both mannitol-1-phosphate dehydrogenase and phosphatase activities within a single polypeptide chain. nih.gov This bifunctional nature is thought to facilitate the efficient and unidirectional synthesis of mannitol during osmotic stress. nih.gov

Metabolic Flux and Carbon Source Utilization

D-mannitol 1-phosphate is not only an intermediate in stress response pathways but also a significant component of central carbon metabolism in various organisms.

D-Mannitol 1-Phosphate in Carbon Source Fermentation Studies

In several microorganisms, the pathway involving D-mannitol 1-phosphate is linked to the fermentation of carbon sources. For instance, in some lactic acid bacteria, fructose (B13574) can be converted to mannitol. google.comgoogle.com The metabolic pathway can involve the reduction of fructose-6-phosphate to mannitol-1-phosphate, which is then dephosphorylated to mannitol. google.comnih.gov This pathway competes with glycolysis for the common intermediate, fructose-6-phosphate. nih.gov Studies on Aspergillus species have shown that during mannitol production from glucose, a significant portion of the carbon input is channeled into mannitol via the reduction of fructose-6-phosphate. nih.gov

De Novo Synthesis in Microbial Contexts

The de novo synthesis of mannitol via D-mannitol 1-phosphate is a widespread phenomenon in the microbial world, including bacteria, fungi, and algae. vliz.bevliz.be This pathway allows organisms to produce mannitol from central metabolic intermediates like fructose-6-phosphate. nih.gov In Escherichia coli, a well-characterized mannitol-1-phosphate dehydrogenase catalyzes the reversible conversion of fructose-6-phosphate to mannitol-1-phosphate. nih.govwikipedia.org Similarly, in the pathogenic fungus Staphylococcus aureus, mannitol metabolism, which proceeds through D-mannitol 1-phosphate, is crucial for its physiological functions. asm.org The ability to synthesize mannitol de novo provides these microbes with a versatile mechanism for osmoregulation and as a carbon storage compound. vliz.beasm.org

Implications for Cellular Redox Balance (e.g., NADH Reoxidation)

The synthesis and degradation of mannitol via D-mannitol 1-phosphate have important implications for the cellular redox balance, particularly the regeneration of NAD(P)H. The enzyme mannitol-1-phosphate dehydrogenase (M1PDH) utilizes NADH or NADPH as a cofactor to reduce fructose-6-phosphate to mannitol-1-phosphate. nih.govwikipedia.org

In Escherichia coli, the M1PDH-catalyzed reaction is reversible: D-mannitol 1-phosphate + NAD⁺ ⇌ D-fructose 6-phosphate + NADH + H⁺. wikipedia.orggenome.jp

The enzyme shows a significantly higher affinity for NADH compared to NAD⁺. nih.gov The forward reaction (reduction of fructose-6-phosphate) has an optimal pH of 7.0, while the reverse reaction (oxidation of mannitol-1-phosphate) is favored at a pH of 9.5. nih.gov This differential pH dependence suggests that the direction of the reaction can be modulated by cellular conditions, thereby influencing the intracellular NADH/NAD⁺ ratio.

In some fungi, a "mannitol cycle" exists, which involves the enzymes mannitol-1-phosphate dehydrogenase, mannitol-1-phosphatase, mannitol dehydrogenase, and hexokinase. nih.gov The net effect of this cycle is the oxidation of NADH and the reduction of NADP⁺, playing a role in regenerating NADPH required for various biosynthetic processes. nih.gov Therefore, the metabolic flux through the D-mannitol 1-phosphate pathway is intricately linked to the management of the cell's reducing power. vliz.bevliz.be

Analytical Techniques and Spectroscopic Characterization of D Mannitol 1 Phosphate Barium Salt

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of D-Mannitol 1-Phosphate Barium Salt and for its separation from reaction mixtures and contaminants.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used to determine the purity of the compound and to quantify it in various matrices. A typical HPLC method involves a stationary phase, such as a C18 column, and a mobile phase tailored to achieve optimal separation. For instance, a method for the simultaneous determination of glycerol (B35011) and mannitol (B672) in human tissues utilized a CAPCELL PAK C18 MG column with a mobile phase of 75% acetonitrile-distilled water containing 0.05% trifluoroacetic acid, 0.05% heptafluoro-n-butyric acid, and 0.1% triethylamine, with detection at 260 nm. nih.gov This method demonstrated good linearity with correlation coefficients exceeding 0.99. nih.gov

The United States Pharmacopeia (USP) provides standardized HPLC methods for mannitol analysis, which can be adapted for its phosphorylated derivatives. usp.org These methods often specify system suitability requirements, such as a resolution of not less than 2.0 between sorbitol and mannitol, to ensure the quality of the separation. usp.org The retention time for mannitol is typically around 20 minutes under these conditions. usp.org Research on the thermal degradation of D-mannitol has also employed HPLC to monitor the decrease of the main compound and the formation of degradation products over time. researchgate.net

Ion Exchange Chromatography for Salt Conversion and Purification

Ion-exchange chromatography is a powerful technique for the purification of D-Mannitol 1-Phosphate and for the conversion between its different salt forms. This method separates molecules based on their net charge. In the context of D-Mannitol 1-Phosphate, which is an anion, an anion-exchange resin is typically used.

The process often involves dissolving the crude this compound and applying it to an anion-exchange column. The phosphate (B84403) group binds to the positively charged resin. Unwanted cations and neutral impurities are washed away. The purified D-Mannitol 1-Phosphate can then be eluted by changing the pH or by increasing the concentration of a competing salt in the eluent. For instance, a combination of sodium chloride and sodium hydroxide (B78521) can be used for sorbent regeneration in the separation of mannitol from other carbohydrates. cabidigitallibrary.org This technique has been successfully used to isolate pure mannitol fractions. cabidigitallibrary.org The principles of ion-exchange chromatography, including buffer selection and gradient elution, are well-established and can be optimized for the specific separation of D-Mannitol 1-Phosphate. fredhutch.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound. Different NMR experiments provide detailed information about the carbon-hydrogen framework and the phosphorus environment.

Structural Elucidation and Purity Confirmation (e.g., ¹H, ¹³C, ³¹P NMR)

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For D-mannitol, characteristic shifts are observed for the protons on the carbon chain. chemicalbook.comchemicalbook.comresearchgate.net In D-Mannitol 1-Phosphate, the phosphorylation at the C1 position leads to distinct changes in the chemical shifts and coupling constants of the adjacent protons compared to the parent D-mannitol molecule. For example, ¹H-NMR shifts for the barium salt have been reported at δ 3.81 (m, 2H), 3.71 (m, 2H), and 3.63 (m, 3H). evitachem.com

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The ¹³C NMR spectrum of D-mannitol shows distinct peaks for its carbon atoms. chemicalbook.comhmdb.caresearchgate.net Upon phosphorylation, the chemical shift of the C1 carbon is significantly affected, providing clear evidence of the phosphate group's location. The isotopic purity of labeled compounds like D-Mannitol-1-¹³C can also be confirmed using ¹³C NMR. sigmaaldrich.com

³¹P NMR: Phosphorus-31 NMR is particularly valuable for characterizing phosphorylated compounds. huji.ac.iloxinst.com It provides a direct and sensitive method for observing the phosphorus atom in D-Mannitol 1-Phosphate. oxinst.com The chemical shift of the ³¹P signal is indicative of the phosphate ester environment. nih.gov ³¹P NMR is also a powerful tool for assessing the purity of the sample with respect to other phosphorus-containing impurities. oxinst.com The natural abundance and high sensitivity of the ³¹P nucleus make it a straightforward technique for this purpose. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for D-Mannose 1-phosphate

| Chemical Shift (ppm) |

| 5.29 |

| 4.07 |

| 3.96 |

| 3.84 |

| 3.79 |

| 3.69 |

| 3.55 |

| This table is based on predicted data for a related compound, D-Mannose 1-phosphate, and serves as an illustrative example. hmdb.ca |

In Situ Proton NMR for Enzymatic Reaction Monitoring

In situ ¹H NMR spectroscopy is a powerful technique for monitoring the progress of enzymatic reactions in real-time. This method can be applied to follow the synthesis of D-Mannitol 1-Phosphate, for example, through the enzymatic reduction of fructose-6-phosphate (B1210287) catalyzed by mannitol-1-phosphate dehydrogenase. asm.orgnih.govnih.govnih.gov By observing the disappearance of substrate signals and the appearance of product signals directly in the reaction mixture, researchers can gain valuable kinetic and mechanistic insights without the need for sample workup. The specificity of the NMR signals allows for the unambiguous tracking of each species involved in the reaction.

Mass Spectrometry for Molecular Weight and Isotope Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for analyzing its isotopic composition. This technique measures the mass-to-charge ratio of ions. The molecular weight of the free acid of D-Mannitol 1-Phosphate is 262.15 g/mol . nih.gov For the barium salt, the molecular weight would be higher due to the presence of the barium ion. For example, the molecular weight of 2,5-Anhydro-D-mannitol-1-phosphate barium salt is 379.45. scbt.com

Mass spectrometry data for D-mannitol shows characteristic fragmentation patterns. nist.gov For D-Mannitol 1-Phosphate, mass spectrometry can confirm the presence of the phosphate group. High-resolution mass spectrometry can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting fragment ions, providing further structural information. For instance, MS/MS data for D-Mannitol 1-Phosphate shows a top peak at m/z 261.038, corresponding to the [M-H]⁻ ion. nih.gov

Table 2: Mass Spectrometry Data for D-Mannitol 1-Phosphate

| Property | Value |

| Molecular Formula | C₆H₁₅O₉P |

| Molecular Weight (Free Acid) | 262.15 g/mol nih.gov |

| Monoisotopic Mass | 262.04536905 Da nih.gov |

| Major MS/MS Peak ([M-H]⁻) | 261.038 m/z nih.gov |

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are a cornerstone in the study of enzymes that metabolize D-mannitol 1-phosphate, primarily by monitoring the change in absorbance of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its reduced form, NADH. creative-enzymes.com This method is widely used due to its convenience and the ability to continuously measure enzyme kinetics. creative-enzymes.comsigmaaldrich.com The principle behind these assays lies in the fact that NADH absorbs light at 340 nm, while NAD⁺ does not, allowing for the direct measurement of reaction progress. creative-enzymes.comnih.gov

Mannitol-1-Phosphate Dehydrogenase (M1PDH)

The activity of mannitol-1-phosphate dehydrogenase (M1PDH) (EC 1.1.1.17), a key enzyme in mannitol biosynthesis, can be determined in both the forward and reverse directions. creative-enzymes.comnih.gov

Oxidative Reaction (M1P to F6P): The oxidation of D-mannitol 1-phosphate (M1P) to D-fructose 6-phosphate (F6P) is coupled with the reduction of NAD⁺ to NADH. The rate of this reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. creative-enzymes.com The optimal pH for the oxidation of mannitol-1-phosphate is around 9.5. nih.gov

Reductive Reaction (F6P to M1P): Conversely, the reduction of F6P to M1P involves the oxidation of NADH to NAD⁺. This is observed as a decrease in absorbance at 340 nm. creative-enzymes.com The optimal pH for the reduction of fructose-6-phosphate is approximately 7.0. nih.gov

A typical assay mixture for M1PDH activity contains a buffer (e.g., Tris-HCl), the substrate (M1P or F6P), and the cofactor (NAD⁺ or NADH). scispace.com The reaction is initiated by the addition of the enzyme. creative-enzymes.com It is important to note that M1PDH from some organisms, like the red alga Caloglossa continua, has shown high substrate specificity for F6P and M1P. nih.gov

Table 1: Spectrophotometric Assay Parameters for Mannitol-1-Phosphate Dehydrogenase (M1PDH) Activity

| Parameter | Oxidative Reaction (M1P → F6P) | Reductive Reaction (F6P → M1P) |

|---|---|---|

| Substrate | D-Mannitol 1-Phosphate (M1P) | D-Fructose 6-Phosphate (F6P) |

| Cofactor | NAD⁺ | NADH |

| Measurement | Increase in absorbance at 340 nm | Decrease in absorbance at 340 nm |

| Product Monitored | NADH | NAD⁺ |

| Optimal pH | ~9.5 | ~7.0 |

| Reference | creative-enzymes.comnih.gov | creative-enzymes.comnih.gov |

Mannitol-1-Phosphatase (M1Pase)

The activity of mannitol-1-phosphatase (M1Pase) (EC 3.1.3.22), which catalyzes the dephosphorylation of M1P to mannitol, can be determined by measuring the amount of inorganic phosphate released. scispace.com A common method for this is the malachite green phosphate assay. scispace.com

In this assay, the enzymatic reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the liberated inorganic phosphate, and the absorbance is measured at a specific wavelength, typically around 620 nm. scispace.com The amount of phosphate released is then quantified by comparing the absorbance to a standard curve prepared with known concentrations of free phosphate. scispace.com

A standard reaction mixture for determining M1Pase activity includes a buffer (e.g., Tris-HCl), magnesium chloride (MgCl₂), and the substrate, D-mannitol 1-phosphate. The reaction is initiated by adding the purified enzyme. scispace.com

Table 2: Spectrophotometric Assay for Mannitol-1-Phosphatase (M1Pase) Activity

| Parameter | Description |

|---|---|

| Principle | Measurement of released inorganic phosphate |

| Substrate | D-Mannitol 1-Phosphate |

| Reagent | Malachite Green |

| Measurement | Absorbance at ~620 nm |

| Reference | scispace.com |

Mannitol Dehydrogenase (MDH)

While not directly metabolizing D-mannitol 1-phosphate, mannitol dehydrogenase (MDH) (EC 1.1.1.67) is another relevant enzyme whose activity is often measured spectrophotometrically. sigmaaldrich.comcreative-enzymes.com MDH catalyzes the reversible oxidation of D-mannitol to D-fructose, using NAD⁺ as a cofactor. creative-enzymes.com Similar to M1PDH assays, the activity is monitored by the change in absorbance at 340 nm due to the conversion of NAD⁺ to NADH or vice versa. sigmaaldrich.com

For the oxidation of mannitol, the reaction mixture typically contains a buffer, NAD⁺, and the sample containing mannitol. The reaction is started by adding MDH, and the increase in absorbance at 340 nm is measured. nih.gov Some assay kits utilize a formazan (B1609692) dye, where the NADH produced reduces the dye, resulting in a colored product that can be measured at a different wavelength, such as 565 nm. bioassaysys.comassaygenie.com

Table 3: Spectrophotometric Assay Parameters for Mannitol Dehydrogenase (MDH) Activity

| Parameter | Description |

|---|---|

| Substrate | D-Mannitol |

| Cofactor | NAD⁺ |

| Measurement | Increase in absorbance at 340 nm (direct) or at a specific wavelength for a coupled dye (e.g., 565 nm) |

| Product Monitored | NADH |

| Reference | sigmaaldrich.comnih.gov |

Advanced Mechanistic and Theoretical Investigations Involving D Mannitol 1 Phosphate

Kinetic Isotope Effect Studies in Enzymatic Hydride Transfer

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state of enzyme-catalyzed reactions, particularly those involving the transfer of a hydrogen atom, its isotopes (deuterium, D, and tritium, T), or a hydride ion. In the context of mannitol (B672) 1-phosphate dehydrogenase, which catalyzes the reversible oxidation of D-mannitol 1-phosphate to D-fructose 6-phosphate, KIE studies focus on the hydride transfer step between the substrate and the NAD+/NADH cofactor.

The primary deuterium (B1214612) KIE (Dk = kH/kD) for the hydride transfer catalyzed by dehydrogenases provides information about the degree to which the C-H bond is broken in the transition state. A significant KIE, typically greater than 1, indicates that this bond cleavage is at least partially rate-limiting. For many dehydrogenase reactions, observed KIEs are often smaller than the theoretical maximum, which can be attributed to several factors, including the commitment to catalysis (i.e., the rate of steps other than hydride transfer relative to the hydride transfer step itself) and the contribution of quantum mechanical tunneling.

Research on related dehydrogenases, such as glycerol-3-phosphate dehydrogenase, has shown that the intrinsic KIE for hydride transfer can be essentially independent of the enzyme's reactivity when altered by activators. nih.gov For instance, primary deuterium KIEs on (kcat/KGA) for dianion-activated hydride transfer from NADL to glycolaldehyde (B1209225) catalyzed by glycerol-3-phosphate dehydrogenase showed little variation over a wide range of enzyme reactivity. nih.gov These findings suggest that the transition state for hydride transfer is similar across different activation states.

Furthermore, studies on various dehydrogenases have highlighted the importance of quantum mechanical tunneling in hydride transfer reactions. nih.govnsf.gov The temperature dependence of the KIE can reveal the contribution of tunneling. A breakdown of the classical Arrhenius relationship, where the difference in activation energy for the isotopes (Ea(D) - Ea(H)) is not equal to the difference in zero-point energies, is a hallmark of tunneling. Computational studies have supported the role of tunneling in enzymatic hydride transfer, suggesting that it can significantly enhance the reaction rate. nih.gov

Table 1: Representative Primary Deuterium Kinetic Isotope Effects (KIEs) in Related Dehydrogenase-Catalyzed Hydride Transfer Reactions

| Enzyme | Substrate/Reaction | Observed DKIE (kH/kD) | Reference |

| Glycerol-3-Phosphate Dehydrogenase | Hydride transfer from NADL to glycolaldehyde (FPO32- activated) | 2.8 ± 0.1 | nih.gov |

| Glycerol-3-Phosphate Dehydrogenase | Hydride transfer from NADL to glycolaldehyde (HPO32- activated) | 2.5 ± 0.1 | nih.gov |

| Glycerol-3-Phosphate Dehydrogenase | Hydride transfer from NADL to glycolaldehyde (unactivated) | 2.4 ± 0.2 | nih.gov |

| E. coli Thymidylate Synthase | Hydride transfer step | Close to intrinsic value | semanticscholar.org |

Stereochemical Aspects of Mannitol 1-Phosphate Dehydrogenase Reactions

The reaction catalyzed by mannitol 1-phosphate dehydrogenase (EC 1.1.1.17) is a classic example of stereospecific catalysis. wikipedia.org The enzyme distinguishes between the two enantiotopic hydrogens at the C1 position of NADH and the two enantiotopic faces of the planar carbonyl group of D-fructose 6-phosphate. This stereospecificity is a fundamental feature of many dehydrogenases and is dictated by the precise three-dimensional arrangement of the substrate and cofactor within the enzyme's active site. pageplace.de

Mannitol 1-phosphate dehydrogenase catalyzes the transfer of a hydride ion from the pro-R position of the C4 atom of the nicotinamide (B372718) ring of NADH to the re face of the C2 carbonyl group of D-fructose 6-phosphate. This results in the formation of D-mannitol 1-phosphate with a specific stereochemistry at the C2 position. The enzyme's ability to select one of the two prochiral hydrogens of NADH and one of the two prochiral faces of the ketose substrate underscores the high degree of spatial control exerted by the enzyme's active site.

The stereochemistry of the reaction can be investigated using isotopically labeled substrates and cofactors. For example, by using NADH stereospecifically labeled with deuterium at the C4 position, it is possible to trace the path of the hydride ion and confirm the enzyme's stereospecificity. The principles of stereochemical analysis in enzymatic reactions are well-established and provide a framework for understanding the geometric constraints of the active site. pageplace.de Homology modeling of related enzymes, such as sn-glycerol-1-phosphate (B1203117) dehydrogenase, has been used to predict the stereochemistry of the product based on the modeled active site structure. nih.gov

Phosphoryl Transfer Mechanisms in Related Sugar Phosphatases

While mannitol 1-phosphate dehydrogenase is the primary focus, the metabolic fate of D-mannitol 1-phosphate can also involve the action of phosphatases. The study of related sugar-phosphate phosphatases provides a model for understanding the potential dephosphorylation of D-mannitol 1-phosphate.

Research on sugar-phosphate phosphatases, such as the periplasmic α-D-glucose 1-phosphate phosphatase (Agp) from Escherichia coli, has revealed detailed catalytic mechanisms. nih.govunivie.ac.at These enzymes often employ a double-displacement-like mechanism for phosphoryl transfer. nih.govresearchgate.net In the case of Agp, the proposed mechanism involves a covalent phosphohistidine (B1677714) intermediate. nih.gov The reaction proceeds through the following key steps:

Nucleophilic Attack: A histidine residue in the active site acts as a nucleophile, attacking the phosphorus atom of the sugar phosphate (B84403).

Formation of a Phosphoenzyme Intermediate: This attack leads to the cleavage of the O-P bond, releasing the sugar and forming a covalent phosphohistidine intermediate. nih.gov

Hydrolysis: A water molecule then acts as a nucleophile, attacking the phosphorus atom of the phosphoenzyme intermediate.

Release of Phosphate: This second nucleophilic attack regenerates the free enzyme and releases inorganic phosphate.

Isotope labeling studies using H218O have been instrumental in confirming this mechanism. For Agp, complete incorporation of 18O from the solvent into the released inorganic phosphate is consistent with the cleavage of the O-1-P bond, not the C-1-O bond, which is characteristic of a phosphatase mechanism. univie.ac.atresearchgate.net The active site of these phosphatases is typically characterized by a cluster of positively charged residues (e.g., arginine and histidine) that help to bind the negatively charged phosphate group of the substrate. nih.gov

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling has become an indispensable tool for visualizing and understanding the interactions between enzymes and their substrates at an atomic level. Homology modeling and molecular docking studies have been applied to mannitol dehydrogenase and related enzymes to predict their three-dimensional structures and to identify key residues involved in substrate binding and catalysis. researchgate.netresearchgate.net

For instance, homology modeling of mannitol dehydrogenase from Caldicellulosiruptor hydrothermalis has been used to generate a 3D structure of the enzyme. researchgate.net Subsequent molecular docking studies with D-mannitol have identified conserved residues within the active site that interact with the substrate. researchgate.net These interactions, which include hydrogen bonds and hydrophobic contacts, are crucial for orienting the substrate correctly for catalysis.

Modeling studies on related enzymes, such as Thermotoga maritima mannitol dehydrogenase (TmMtDH), have been used to visualize the binding of the NAD(H) cofactor in the active site. researchgate.net By examining the residue contacts with NAD(H), researchers can identify potential targets for site-directed mutagenesis to alter the enzyme's affinity for the cofactor or to potentially create a covalent linkage. researchgate.net

Furthermore, computational models of related enzymes like sn-glycerol-1-phosphate dehydrogenase have been used to predict the enzyme's requirement for a Zn2+ ion for activity, the selective use of the pro-R hydrogen of NAD(P)H, and the putative active site and reaction mechanism. nih.gov These models provide a structural framework for interpreting experimental data and for designing new experiments to test mechanistic hypotheses.

Table 2: Predicted Interacting Residues in the Active Site of Mannitol Dehydrogenase from Computational Modeling Studies

| Enzyme | Predicted Interacting Residues with Substrate/Cofactor | Reference |

| Caldicellulosiruptor hydrothermalis Mannitol Dehydrogenase | Conserved residues interacting with D-mannitol | researchgate.net |

| Thermotoga maritima Mannitol Dehydrogenase | Residues in the NAD(H) binding pocket | researchgate.net |

| Methanothermobacter thermautotrophicussn-Glycerol-1-Phosphate Dehydrogenase | Putative active site residues | nih.gov |

This table summarizes findings from computational studies on mannitol dehydrogenase and a related enzyme, highlighting the types of information that can be obtained through these methods.

Biochemical and Biotechnological Research Applications of D Mannitol 1 Phosphate Barium Salt

Reagent in Enzyme Assays and Transphosphorylation Activity Detection

D-Mannitol 1-phosphate is a crucial reagent for the characterization and assay of enzymes involved in mannitol (B672) metabolism, most notably mannitol-1-phosphate dehydrogenase (M1PDH). wikipedia.orgnih.gov This enzyme catalyzes the reversible oxidation of D-mannitol 1-phosphate to fructose (B13574) 6-phosphate, using NAD+ as a cofactor. wikipedia.orgnih.gov In enzyme assays, D-Mannitol 1-Phosphate Barium Salt is used as the substrate to determine the activity of M1PDH. The reaction can be monitored by measuring the increase in NADH concentration spectrophotometrically at 340 nm. sigmaaldrich.comsigmaaldrich.com

The enzymatic properties of M1PDH from various organisms, such as Escherichia coli and the red alga Caloglossa continua, have been investigated using D-mannitol 1-phosphate. nih.govnih.gov For instance, studies on the E. coli enzyme revealed that the oxidation of mannitol-1-phosphate has an optimal pH of 9.5. nih.gov In contrast, the M1PDH from Caloglossa continua showed high substrate specificity for D-mannitol 1-phosphate, and its activity was influenced by salt concentration, highlighting its role in osmotic stress responses. nih.gov

Furthermore, D-mannitol 1-phosphate is implicitly involved in studying transphosphorylation activity, particularly within the phosphoenolpyruvate-dependent phosphotransferase system (PTS) in bacteria. nih.govebi.ac.uk The PTS is responsible for the uptake and phosphorylation of sugars like mannitol. nih.govebi.ac.uk In this system, mannitol is transported into the cell and concomitantly phosphorylated to mannitol 1-phosphate. nih.gov Therefore, the detection and quantification of D-mannitol 1-phosphate serve as an indicator of the activity of the mannitol-specific PTS.

Table 1: Characteristics of Mannitol-1-Phosphate Dehydrogenase (M1PDH) Assays

| Organism | Substrate | Co-factor | Optimal pH (Oxidation) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Escherichia coli | D-Mannitol 1-Phosphate | NAD+ | 9.5 | The enzyme is a monomeric NAD-dependent dehydrogenase. | nih.gov |

| Caloglossa continua | D-Mannitol 1-Phosphate | NAD+ | Not specified | Enzyme activity is regulated by salt concentration. | nih.gov |

| Platymonas subcordiformis | D-Mannitol 1-Phosphate | NAD+ | Not specified | Enzyme activity is enhanced by the addition of NaCl. | nih.gov |

| Vibrio cholerae | D-Mannitol 1-Phosphate | NAD+ | Not specified | The recombinant enzyme is a monomer with a molecular mass of 42.35 kDa. | nih.gov |

Probing Carbohydrate Transport and Metabolic Pathways in Model Organisms

D-Mannitol 1-phosphate is instrumental in elucidating carbohydrate transport and metabolic pathways in a variety of model organisms. In bacteria such as Bacillus subtilis, studies have shown that the assimilation of both mannitol and glucitol requires mannitol-1-phosphate dehydrogenase (MtlD), the enzyme that converts mannitol-1-phosphate to fructose-6-phosphate (B1210287). nih.gov Microarray studies have indicated that the mtl operon, which includes the gene for MtlD, is highly induced when mannitol is the sole carbon source. nih.gov

In the protozoan parasite Eimeria tenella, which causes coccidiosis in poultry, mannitol metabolism is crucial for its life cycle. nih.gov Unsporulated oocysts contain significant amounts of mannitol, and its content increases during the early stages of sporogony, suggesting it is synthesized from glucose derived from amylopectin. nih.gov The detection of enzymes that metabolize mannitol-1-phosphate in different life stages of the parasite, such as sporozoites and merozoites, indicates the central role of this pathway in the parasite's development and metabolism. nih.gov

Photosynthetic pulse-chase radiolabeling studies in higher plants like celery (Apium graveolens L.) and privet (Ligustrum vulgare L.) have identified mannitol 1-phosphate as an early product of photosynthesis. nih.gov This finding, along with the characterization of enzymes that synthesize and dephosphorylate mannitol 1-phosphate, has been key to understanding the pathway of mannitol biosynthesis in these plants. nih.govoup.com

Substrate for Enzymatic Synthesis of Other Metabolites

D-Mannitol 1-phosphate serves as a direct precursor in the enzymatic synthesis of D-mannitol. The final step in the biosynthesis of mannitol in many organisms is the dephosphorylation of D-mannitol 1-phosphate, a reaction catalyzed by mannitol-1-phosphatase. researchgate.netfrontiersin.org This pathway has been engineered in various organisms to produce mannitol. For example, in cyanobacteria, a two-step pathway was introduced to convert fructose-6-phosphate to mannitol-1-phosphate and then to mannitol. researchgate.net

In vitro enzymatic synthesis of mannitol has also been explored using a multi-enzyme system. researchgate.net One such process involves the conversion of starch to mannitol, where D-mannitol 1-phosphate is a key intermediate. The process utilizes several enzymes, including mannitol-1-phosphate dehydrogenase to produce D-mannitol 1-phosphate from fructose-6-phosphate, and a phosphatase to yield the final product, mannitol. researchgate.net

Research into Metabolic Pathway Modulators

Research into modulators of the mannitol metabolic pathway often targets the enzymes that produce or utilize D-mannitol 1-phosphate. For instance, studies on Staphylococcus aureus have identified mannitol-1-phosphate dehydrogenase (M1PDH) as a potential target for new antibacterial agents. asm.orgnih.gov The inhibition of this enzyme disrupts mannitol metabolism, which is crucial for the bacterium's ability to withstand osmotic and oxidative stress. asm.orgnih.gov Dihydrocelastrol has been identified as a competitive inhibitor of S. aureus M1PDH, demonstrating that targeting this pathway can reduce the bacterium's viability during infection. asm.orgnih.gov

In another study, 2,5-anhydromannitol was found to inhibit glycolysis in isolated rat hepatocytes and Ehrlich ascites cells. nih.gov This compound is metabolized to 2,5-anhydromannitol mono- and bisphosphate, which are believed to be the active inhibitory molecules. nih.gov The observed inhibition at the level of phosphofructokinase-1 and phosphoglucose (B3042753) isomerase demonstrates how analogs of intermediates in sugar metabolism can act as modulators of related pathways. nih.gov

Applications in Genetic Engineering and Biotechnology (e.g., improving salt tolerance in plants via mtlD gene transfer)

A significant application of the understanding of D-mannitol 1-phosphate metabolism lies in the field of genetic engineering, particularly in enhancing the salt tolerance of crop plants. sciencepublishinggroup.comnih.govnih.gov The bacterial gene mtlD, which encodes mannitol-1-phosphate dehydrogenase, has been introduced into various plants, including wheat, poplar, and maize, to enable them to synthesize and accumulate mannitol. sciencepublishinggroup.comnih.govresearchgate.net

The accumulation of mannitol, which is synthesized from D-mannitol 1-phosphate, acts as a compatible solute, helping the plant cells to maintain osmotic balance under high salinity conditions. oup.comresearchgate.net Transgenic wheat plants expressing the mtlD gene have shown improved growth, better physiological and biochemical attributes, and higher yields under salt stress compared to non-transgenic plants. sciencepublishinggroup.comresearchgate.net Similarly, transgenic poplar trees with the mtlD gene were able to survive in higher concentrations of NaCl than their wild-type counterparts. nih.govoup.com These studies underscore the pivotal role of the D-mannitol 1-phosphate pathway in conferring stress tolerance and highlight its potential for developing more resilient crops. mdpi.com

Table 2: Effects of mtlD Gene Expression on Salt Tolerance in Transgenic Plants

| Plant Species | Gene Source | Observed Improvements under Salt Stress | Reference(s) |

|---|---|---|---|

| Wheat (Triticum aestivum) | Escherichia coli | Improved growth traits, higher levels of chlorophyll, proline, and sugars, increased yield. | sciencepublishinggroup.comnih.govresearchgate.net |

| Poplar (Populus tomentosa) | Escherichia coli | Survival in higher NaCl concentrations, higher photosynthetic rates. | nih.govoup.com |

| Maize (Zea mays) | Bacterial | Higher rate of photosynthesis, tolerance to high NaCl concentrations. | researchgate.netomicsonline.org |

| Peanut (Arachis hypogaea) | Bacterial | Enhanced tolerance to salt and water-deficit stress through mannitol accumulation. | sciencepublishinggroup.com |

Comparative and Evolutionary Perspectives on Mannitol 1 Phosphate Metabolism

Phylogenetic Analysis of Mannitol(-1-Phosphate) Dehydrogenases across Organisms

Mannitol-1-phosphate dehydrogenases (M1PDHs) are a family of oxidoreductases that catalyze the reversible reaction between fructose-6-phosphate (B1210287) and mannitol-1-phosphate. nih.govgenome.jp Phylogenetic analyses of these enzymes reveal a complex evolutionary history, highlighting instances of horizontal gene transfer and divergent evolution across different life domains.

Phylogenetic trees of M1PDH show distinct clustering of sequences from bacteria and eukaryotes. researchgate.net However, the relationships are not always straightforward. For instance, the M1PDH gene in the phytopathogenic basidiomycete Moniliophthora perniciosa groups more closely with genes from the bacterial genus Clostridium than with those from ascomycete fungi, which in turn group with actinobacterial sequences. researchgate.netresearchgate.net This suggests that the gene was acquired by Moniliophthora through horizontal gene transfer from a bacterial source. researchgate.net

In the model brown alga Ectocarpus sp., M1PDHs represent a new type of modular enzyme within the polyol-specific long-chain dehydrogenases/reductases (PSLDRs). nih.gov The genome of this alga contains three distinct genes for M1PDH, suggesting gene duplication and diversification within this lineage. researchgate.net Analysis of these algal enzymes indicates a complex evolutionary history, with some algal groups possessing multiple mannitol (B672) biosynthesis genes, while others have lost them entirely. newphytologist.org This intricate pattern is likely the result of lateral gene transfers and complex endosymbiotic events. newphytologist.org

In bacteria, M1PDHs are also widespread. The MtlD from Acinetobacter baylyi groups with other MtlDs from Acinetobacter strains, forming a cluster that is distant from homologs in other γ-proteobacteria. researchgate.net This suggests a distinct evolutionary trajectory for this enzyme within this bacterial genus.

Diversity of Mannitol Metabolism Pathways in Bacteria, Fungi, Algae, and Plants

The pathways for mannitol synthesis and degradation vary significantly across the biological kingdoms, reflecting diverse physiological roles, from osmoprotection to carbon storage. vliz.benih.gov

In Bacteria: Two primary pathways for mannitol metabolism exist. researchgate.net

Phosphotransferase System (PTS) Pathway: Many bacteria, including Escherichia coli and Bacillus subtilis, utilize a PTS to transport mannitol into the cell, simultaneously phosphorylating it to mannitol-1-phosphate. researchgate.netnih.gov This intermediate is then oxidized by mannitol-1-phosphate dehydrogenase to fructose-6-phosphate, which enters glycolysis. researchgate.net

De novo Synthesis: Some bacteria, like Acinetobacter baylyi, synthesize mannitol de novo as a compatible solute in response to osmotic stress. nih.gov This pathway involves the reduction of the glycolytic intermediate fructose-6-phosphate to mannitol-1-phosphate by M1PDH, followed by the dephosphorylation of mannitol-1-phosphate to mannitol. nih.govresearchgate.net

In Fungi: Fungi also display diverse strategies for mannitol metabolism.

Filamentous Fungi: Many filamentous fungi synthesize mannitol via a pathway similar to the bacterial de novo pathway. Fructose-6-phosphate is reduced to mannitol-1-phosphate, which is then dephosphorylated. nih.govnih.gov

Basidiomycetes and Other Fungi: In some fungi, particularly basidiomycetes, mannitol-1-phosphate dehydrogenase appears to be absent. nih.gov In these organisms, mannitol is likely formed through the direct reduction of fructose (B13574), a reaction catalyzed by a mannitol-2-dehydrogenase (M2DH). vliz.benih.gov

In Algae: The mannitol metabolic pathway in algae is generally similar to the fungal cycle, where mannitol is synthesized from fructose-6-phosphate via mannitol-1-phosphate. vliz.beoup.com This process is catalyzed by M1PDH and a mannitol-1-phosphatase (M1Pase). vliz.benih.gov Brown algae, in particular, can accumulate large amounts of mannitol, where it can constitute up to 30% of the dry weight and serves as a primary photosynthetic product, a storage compound, and an osmoprotectant. vliz.beoup.com The evolutionary history of these pathways in algae is complex, with evidence suggesting that mannitol biosynthesis genes may have been present in an ancient eukaryotic host before the acquisition of a photosynthetic endosymbiont. newphytologist.org

In Plants: Higher plants exhibit a distinct spatial separation of mannitol biosynthesis and catabolism. vliz.be

Biosynthesis (Source Tissues): In photosynthetic tissues (leaves), mannitol is synthesized from mannose-6-phosphate (B13060355), which is first converted to mannitol-1-phosphate by mannose-6-phosphate reductase and then dephosphorylated to mannitol by M1Pase. vliz.benih.gov

Catabolism (Sink Tissues): Mannitol is transported via the phloem to non-photosynthetic tissues (sink tissues) like roots, where it is oxidized to fructose by mannitol dehydrogenase for use as a carbon and energy source. researchgate.net

Interactive Data Table: Mannitol Metabolism Pathways Across Kingdoms

| Kingdom | Organism Example | Key Biosynthesis Intermediate(s) | Key Biosynthesis Enzymes | Primary Catabolic Pathway |

| Bacteria | Acinetobacter baylyi | Fructose-6-Phosphate, Mannitol-1-Phosphate | Mannitol-1-Phosphate Dehydrogenase, Mannitol-1-Phosphate Phosphatase | Oxidation to Fructose |

| Fungi | Filamentous Fungi | Fructose-6-Phosphate, Mannitol-1-Phosphate | Mannitol-1-Phosphate Dehydrogenase, Mannitol-1-Phosphate Phosphatase | Oxidation to Fructose |

| Algae | Ectocarpus sp. (Brown Alga) | Fructose-6-Phosphate, Mannitol-1-Phosphate | Mannitol-1-Phosphate Dehydrogenase, Mannitol-1-Phosphate Phosphatase | Oxidation to Fructose |

| Plants | Celery (Apium graveolens) | Mannose-6-Phosphate, Mannitol-1-Phosphate | Mannose-6-Phosphate Reductase, Mannitol-1-Phosphate Phosphatase | Oxidation to Fructose |

Evolution of Bifunctional Enzymes in Mannitol Biosynthesis

The evolution of bifunctional enzymes, single polypeptide chains that catalyze two distinct reactions, represents a mechanism for increasing metabolic efficiency. researchgate.net Such enzymes can facilitate substrate channeling and coordinated regulation. In the context of mannitol biosynthesis, a notable example of a bifunctional enzyme has been identified and characterized.

In the soil bacterium Acinetobacter baylyi, the enzyme MtlD is a bifunctional protein that combines the activities of mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase. nih.govresearchgate.net The C-terminal domain of the protein contains the M1PDH activity, responsible for reducing fructose-6-phosphate to mannitol-1-phosphate, while the N-terminal domain possesses a haloacid dehalogenase (HAD)-like phosphatase activity that subsequently dephosphorylates mannitol-1-phosphate to produce mannitol. nih.govresearchgate.net

Bioinformatic analysis reveals that this bifunctional MtlD is widespread among Acinetobacter strains but is rare in other bacterial phylogenetic groups, suggesting a more recent evolutionary innovation within this genus. nih.govresearchgate.net The evolution of such a fused enzyme likely provides a selective advantage by streamlining the two-step conversion of a central metabolite (fructose-6-phosphate) into the protective osmolyte (mannitol), allowing for a rapid and efficient response to environmental stress. nih.gov

Furthermore, evidence from algal genomics points to the evolution of fused genes in mannitol biosynthesis. Many algal lineages have been found to contain genes that encode a bifunctional enzyme for mannitol production, suggesting that this evolutionary strategy has arisen independently in different domains of life to optimize the synthesis of this important polyol. newphytologist.org

Future Directions and Emerging Research Areas

Elucidating Novel Enzymatic Activities Associated with D-Mannitol 1-Phosphate

The canonical pathway for mannitol (B672) biosynthesis involves the reduction of fructose-6-phosphate (B1210287) to D-mannitol 1-phosphate, catalyzed by mannitol-1-phosphate dehydrogenase (M1PDH), followed by the dephosphorylation of D-mannitol 1-phosphate to mannitol by mannitol-1-phosphatase (M1Pase). asm.orgresearchgate.net However, recent discoveries are expanding our understanding of the enzymatic repertoire associated with this intermediate.

A significant breakthrough has been the identification of a novel bifunctional enzyme in the soil bacterium Acinetobacter baylyi. nih.govresearchgate.net This unique enzyme, MtlD, possesses both mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase activities within a single polypeptide chain. nih.govresearchgate.net This discovery challenges the traditional two-enzyme paradigm and suggests a more streamlined and potentially regulated mechanism for mannitol synthesis in certain organisms, particularly in response to osmotic stress. nih.gov The enzyme features a haloacid dehalogenase (HAD)-like phosphatase domain at its N-terminus, a feature that is widespread among Acinetobacter strains but rare in other bacterial lineages. nih.govresearchgate.net

Future research will likely focus on:

Screening for Novel Bifunctional Enzymes: Exploring diverse microbial genomes for similar bifunctional enzymes to understand their evolutionary distribution and physiological significance.

Characterizing Alternative Pathways: Investigating other potential enzymatic activities that produce or consume D-mannitol 1-phosphate, which could reveal alternative metabolic routes for mannitol synthesis or degradation.

Enzyme Engineering: Utilizing the knowledge of these novel enzymes to engineer more efficient biocatalysts for mannitol production.

Advanced Structural Biology of D-Mannitol 1-Phosphate Interacting Enzymes